molecular formula C6H13NS B1528829 7-Methyl-1,4-thiazepane CAS No. 1428233-61-7

7-Methyl-1,4-thiazepane

Cat. No.: B1528829
CAS No.: 1428233-61-7
M. Wt: 131.24 g/mol
InChI Key: VBNZYCQGFMZEMU-UHFFFAOYSA-N
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Description

7-Methyl-1,4-thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,4-thiazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of a diamine with a thiol or sulfide under controlled conditions. For instance, aromatic carboxylic acids can be condensed with diamines monoprotected with a Boc group, followed by cyclization to form the thiazepane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,4-thiazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methyl-1,4-thiazepane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-Methyl-1,4-thiazepane involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound can modulate enzyme activity and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1,4-thiazepane is unique due to the presence of both nitrogen and sulfur atoms in its ring structure, along with a methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-methyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNZYCQGFMZEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Methyl-1,4-thiazepane

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